Ethyl 2-cyanodec-2-enoate
Description
Ethyl 2-cyanodec-2-enoate is an α,β-unsaturated ester characterized by a cyano group (-CN) at the α-position and a decenyl chain at the β-position. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 221.30 g/mol. The compound combines the reactivity of a nitrile group with the hydrophobic nature of a long alkyl chain, making it valuable in organic synthesis, particularly in nucleophilic addition reactions and as a precursor for specialty polymers .
Properties
CAS No. |
192705-39-8 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
ethyl 2-cyanodec-2-enoate |
InChI |
InChI=1S/C13H21NO2/c1-3-5-6-7-8-9-10-12(11-14)13(15)16-4-2/h10H,3-9H2,1-2H3 |
InChI Key |
XNQWZFPJGCQLQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=C(C#N)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyanodec-2-enoate can be synthesized through a Knoevenagel condensation reaction. This reaction involves the condensation of ethyl cyanoacetate with a suitable aldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs in ethanol at reflux temperature for about an hour or at room temperature for 2-8 hours . The process involves the formation of a carbon-carbon double bond and the elimination of water.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar Knoevenagel condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the use of eco-friendly solvents and catalysts is being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyanodec-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyanodec-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential in drug delivery systems due to its ability to form biodegradable polymers.
Medicine: Explored for its use in tissue adhesives and wound closure applications.
Industry: Utilized in the production of adhesives, coatings, and sealants .
Mechanism of Action
The mechanism of action of ethyl 2-cyanodec-2-enoate primarily involves its ability to undergo polymerization. The cyano group and ester group facilitate the formation of long polymer chains through anionic or free-radical polymerization mechanisms. These polymers can interact with biological tissues or other substrates, providing strong adhesive properties .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Ethyl 2-cyanodec-2-enoate with structurally related esters:
| Compound Name | Molecular Formula | Substituents | Functional Groups | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| This compound | C₁₃H₁₉NO₂ | Cyano, decenyl chain | Ester, nitrile, alkene | 221.30 | High polarity, reactive α-site |
| Ethyl 2-cyano-2-phenylacetate | C₁₁H₁₁NO₂ | Cyano, phenyl | Ester, nitrile | 189.21 | Aromatic, moderate solubility |
| Ethyl (2E)-2-decenoate | C₁₂H₂₂O₂ | Decenyl chain | Ester, alkene | 198.30 | Lipophilic, low polarity |
| Ethyl 2-acetylheptanoate | C₁₁H₂₀O₃ | Acetyl, heptyl | Ester, ketone | 200.28 | Electron-withdrawing ketone |
Key Observations :
- Cyano vs. Acetyl Groups: The cyano group in this compound is a stronger electron-withdrawing group compared to the acetyl group in Ethyl 2-acetylheptanoate, enhancing its electrophilicity at the α-position .
- Chain Length and Polarity: The decenyl chain in this compound increases lipophilicity relative to Ethyl 2-cyano-2-phenylacetate, which has a polar aromatic ring .
- Reactivity: The α,β-unsaturation in this compound facilitates conjugate additions, whereas Ethyl (2E)-2-decenoate (lacking a cyano group) is less reactive toward nucleophiles .
Physicochemical Properties
- Solubility: The cyano group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to Ethyl (2E)-2-decenoate, which is more soluble in non-polar solvents .
- Stability: The electron-withdrawing cyano group stabilizes the α-carbon against hydrolysis, unlike Ethyl 2-acetylheptanoate, where the acetyl group is more prone to nucleophilic attack .
Q & A
Basic: What are the recommended synthetic routes for Ethyl 2-cyanodec-2-enoate, and how can purity be validated?
Methodological Answer:
this compound can be synthesized via Knoevenagel condensation between ethyl cyanoacetate and a decanal derivative under acidic or basic catalysis. Key steps include:
- Reaction Optimization : Adjust molar ratios (e.g., 1:1.2 for aldehyde:cyanoacetate) and temperature (60–80°C) to minimize side products.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Validate purity via TLC (Rf comparison) and HPLC (≥95% purity threshold) .
- Purity Confirmation : Combine melting point analysis with -NMR to detect residual solvents or unreacted starting materials.
Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- IR Spectroscopy : Confirm the presence of nitrile (C≡N, ~2200–2260 cm) and ester (C=O, ~1720–1740 cm) functional groups.
- NMR Analysis :
- -NMR: Identify α,β-unsaturated ester protons (δ 5.5–6.5 ppm for enoate protons) and nitrile proximity effects.
- -NMR: Assign carbons adjacent to the nitrile group (δ 115–120 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] and fragmentation patterns.
- Crystallographic Visualization : Use ORTEP-3 for 3D structural representation if single crystals are obtained .
Advanced: How can contradictions in crystallographic data for this compound be resolved?
Methodological Answer:
Discrepancies in unit cell parameters or bond lengths may arise from twinning, disorder, or incorrect space group assignment. Address these by:
- Refinement Tools : Use SHELXL for high-resolution refinement, applying restraints for disordered regions (e.g., anisotropic displacement parameters) .
- Validation Software : Check data consistency with PLATON (e.g., ADDSYM for missed symmetry) and Mercury for intermolecular interactions.
- Data Cross-Validation : Compare multiple datasets (e.g., synchrotron vs. lab-source X-ray) to rule out instrumental artifacts.
Advanced: How can hydrogen-bonding patterns in this compound crystals be systematically analyzed?
Methodological Answer:
Apply graph set analysis (Bernstein et al., 1995) to categorize hydrogen-bonding motifs:
- Descriptor Notation : Use (e.g., for a 4-membered ring motif) to classify chains, rings, or networks.
- Software Integration : Combine SHELX-derived .cif files with Mercury or CrystalExplorer to visualize and quantify H-bond distances/angles.
- Thermal Motion Analysis : Correlate H-bond strength with anisotropic displacement parameters (ADPs) to assess dynamic vs. static disorder .
Advanced: How can researchers integrate spectroscopic and crystallographic data to resolve ambiguities in molecular conformation?
Methodological Answer:
- DFT Calculations : Perform geometry optimization (e.g., Gaussian09) using crystallographic coordinates, then compare calculated vs. experimental IR/NMR spectra.
- Overlay Analysis : Use WinGX or Coot to superimpose NMR-derived NOE constraints with X-ray structures, identifying deviations >0.5 Å as potential conformational flexibility .
- Multi-Technique Validation : Cross-reference UV-Vis λ (for conjugation extent) with crystallographic π-π stacking distances.
Basic: What experimental design principles should guide reactivity studies of this compound?
Methodological Answer:
- Variable Isolation : Fix solvent (e.g., DMF for polarity), temperature, and catalyst while varying substituents on the decenoyl chain.
- Control Experiments : Include blank runs (no catalyst) and internal standards (e.g., ethyl benzoate) to quantify reaction efficiency.
- Kinetic Monitoring : Use in-situ FT-IR or -NMR to track nitrile conversion over time .
Advanced: How can methodological flaws in existing studies on this compound be critically evaluated?
Methodological Answer:
- Confounding Variables : Check for unaccounted moisture (e.g., in solvent) affecting nitrile stability.
- Statistical Significance : Apply Student’s t-test to replicate experiments (n ≥ 3) to assess data reproducibility.
- Peer Review Simulation : Use tools like SciDetect to identify overinterpretation of weak spectroscopic peaks (e.g., noise vs. trace impurities) .
Advanced: How to formulate a research hypothesis examining structure-property relationships in this compound derivatives?
Methodological Answer:
- Hypothesis Framework : "Substitution at the β-position of the decenoyl chain modulates electron-withdrawing effects, altering nitrile reactivity in nucleophilic additions."
- Variable Definition : Independent variable = substituent electronegativity (e.g., -Cl vs. -OCH); dependent variable = reaction rate with Grignard reagents.
- Literature Gap : Target understudied derivatives (e.g., halogenated analogs) to avoid redundancy and enhance novelty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
